Cyprodenate

Description

Properties

IUPAC Name |

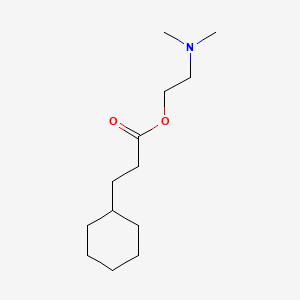

2-(dimethylamino)ethyl 3-cyclohexylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25NO2/c1-14(2)10-11-16-13(15)9-8-12-6-4-3-5-7-12/h12H,3-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPOYJPINNSIHAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCOC(=O)CCC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70165978 | |

| Record name | Cyprodenate [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15585-86-1 | |

| Record name | 2-(Dimethylamino)ethyl cyclohexanepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15585-86-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Cyprodenate [INN:DCF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015585861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyprodenate [INN:DCF] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70165978 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyprodenate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.025 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CYPRODENATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I44VIC13P8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Cyprodenate: An In-depth Technical Guide on its Discovery, History, and Core Scientific Principles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprodenate, known by its trade name Actebral, is a stimulant drug with a noteworthy history in the annals of psychopharmacology.[1] Primarily utilized to counteract the sedative effects of benzodiazepine (B76468) tranquilizers before the advent of more specific antagonists like flumazenil (B1672878), its mechanism of action and metabolic fate offer a compelling case study in prodrug design and neuropharmacology. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of this compound, with a focus on its synthesis, mechanism of action, and pharmacokinetic profile. All quantitative data from cited studies are summarized in structured tables, and detailed experimental methodologies are provided. Furthermore, key signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the compound's scientific background.

Discovery and History

Laboratoires Fournier, founded in 1880, had a long history of pharmaceutical innovation, and the development of this compound aligns with the company's focus on creating novel therapeutic agents.[2][3] Its primary clinical application was to counteract the psychodepressive effects of benzodiazepine tranquilizers, a common class of drugs used for anxiety and sedation.[1]

Synthesis of this compound

While the specific patent from Laboratoires Fournier detailing the industrial synthesis of this compound is not publicly accessible, a plausible and chemically sound method for its preparation involves the esterification of 3-cyclohexylpropionic acid with 2-(dimethylamino)ethanol. This reaction is a standard procedure in organic chemistry for the formation of esters.

Plausible Synthetic Protocol

The synthesis would likely proceed as follows:

-

Reaction Setup: Equimolar amounts of 3-cyclohexylpropionic acid and 2-(dimethylamino)ethanol are dissolved in an appropriate aprotic solvent, such as toluene (B28343) or dichloromethane.

-

Catalysis: A catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid, is added to the reaction mixture to protonate the carboxylic acid, making it more susceptible to nucleophilic attack.

-

Water Removal: The reaction is heated to reflux, and the water formed during the esterification is removed to drive the equilibrium towards the product. This is typically achieved using a Dean-Stark apparatus when toluene is the solvent.

-

Work-up: After the reaction is complete (as monitored by techniques like thin-layer chromatography), the mixture is cooled and washed with an aqueous basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst and remove any unreacted carboxylic acid. The organic layer is then washed with brine and dried over an anhydrous salt (e.g., sodium sulfate).

-

Purification: The solvent is removed under reduced pressure, and the resulting crude this compound is purified by vacuum distillation to yield the final product.

Mechanism of Action

This compound functions as a prodrug, with its pharmacological activity primarily attributed to its metabolite, Dimethylaminoethanol (B1669961) (DMAE) .

Metabolic Activation

Following administration, this compound undergoes hydrolysis, cleaving the ester bond to release DMAE and 3-cyclohexylpropionic acid. This metabolic conversion is a key step in its mechanism of action.

Cholinergic System Modulation

DMAE is a precursor to acetylcholine (B1216132), a crucial neurotransmitter in the central and peripheral nervous systems involved in learning, memory, and attention. The stimulant effects of this compound are believed to be mediated through the enhancement of cholinergic neurotransmission. DMAE is thought to increase the synthesis of acetylcholine in the brain, leading to increased neuronal firing and the observed stimulant effects.

Use as a Benzodiazepine Antagonist

This compound was employed to counteract the sedative and psychodepressive effects of benzodiazepines. It is important to note that this compound is not a direct competitive antagonist at the benzodiazepine receptor in the way that flumazenil is. Instead, its stimulant properties are thought to functionally oppose the central nervous system depression induced by benzodiazepines.

Proposed Clinical Application Workflow

The clinical use of this compound in this context would have followed a logical workflow:

Pharmacokinetics

A key study on the pharmacokinetics of this compound was published in 1975 by Dormard, Levron, and Le Fur in the journal Arzneimittel-Forschung. While the full text of this article is not widely available, the abstract provides valuable quantitative data and insights into the drug's absorption, distribution, metabolism, and excretion (ADME) profile. The study utilized 14C-labeled this compound to trace its fate in rats and pigs.

Summary of Pharmacokinetic Data

| Parameter | Species | Route of Administration | Dose | Key Findings |

| Absorption | Rat | Oral | Not Specified | Well absorbed, with peak blood radioactivity at 45-60 minutes. |

| Pig | Oral | Not Specified | Well absorbed, with peak blood radioactivity at 60 minutes. | |

| Distribution | Rat | Intravenous | Not Specified | Rapid and wide distribution to major organs, including the brain. |

| Metabolism | Rat | Intravenous | Not Specified | Rapidly hydrolyzed to Dimethylaminoethanol (DMAE). |

| Excretion | Rat | Oral | Not Specified | Primarily excreted in the urine (approximately 30-35% of the dose within 72 hours). |

| Pig | Oral | Not Specified | Primarily excreted in the urine (approximately 6% of the dose within 48 hours). |

Data extracted from the abstract of Dormard Y, Levron JC, Le Fur JM. Arzneimittelforschung. 1975 Feb;25(2):201-7.

Experimental Protocol (as per abstract)

5.2.1. Test Subjects

-

Wistar rats

-

Pigs (breed not specified)

5.2.2. Test Compound

-

This compound maleate, labeled with Carbon-14 at the dimethylaminoethanol moiety (14C-Cyprodenate).

5.2.3. Administration

-

Oral gavage for absorption and excretion studies.

-

Intravenous injection for distribution and metabolism studies.

5.2.4. Sample Collection and Analysis

-

Blood: Serial blood samples were collected to determine radioactivity over time.

-

Tissues: At various time points after administration, animals were sacrificed, and major organs (including the brain) were collected to measure the distribution of radioactivity.

-

Urine and Feces: Collected over several days to determine the primary routes and extent of excretion.

-

Analysis: Radioactivity in all samples was quantified using liquid scintillation counting. The identification of metabolites was likely performed using chromatographic techniques such as thin-layer chromatography (TLC) followed by radiometric detection.

Conclusion

This compound represents an interesting chapter in the history of psychopharmacology. As a prodrug for the stimulant DMAE, its development by Laboratoires Fournier provided a means to counteract the sedative effects of benzodiazepines. While it has been largely superseded by more specific and potent antagonists, the study of its synthesis, mechanism of action, and pharmacokinetics continues to offer valuable insights for drug development professionals. The core principles of its design, leveraging metabolic activation to deliver a pharmacologically active compound to the central nervous system, remain a relevant strategy in modern medicinal chemistry. Further research to uncover the original discovery and synthesis documentation would provide a more complete historical and scientific picture of this notable compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Groupe Fournier — Wikipédia [fr.wikipedia.org]

- 3. encyclopedia.com [encyclopedia.com]

- 4. List of drugs by year of discovery - Wikipedia [en.wikipedia.org]

- 5. scalettar.physics.ucdavis.edu [scalettar.physics.ucdavis.edu]

- 6. This compound | C13H25NO2 | CID 71875 - PubChem [pubchem.ncbi.nlm.nih.gov]

Cyprodenate: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyprodenate, also known by its trade name Actebral, is a stimulant drug that has been investigated for its potential as a central nervous system activator and nootropic agent.[1][2] Historically, it was utilized to counteract the sedative effects of benzodiazepine (B76468) tranquilizers.[1][2] The compound's primary mechanism of action is understood to be linked to its metabolic conversion to dimethylethanolamine (DMAE), a precursor to the essential neurotransmitter acetylcholine (B1216132).[1][2] This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, and known metabolic pathways.

Chemical Identity

-

IUPAC Name: 2-(dimethylamino)ethyl 3-cyclohexylpropanoate[3]

-

Synonyms: Actebral, Cyprodemanol, LB 125, RD-406, Ciprodenato, Cyprodenatum[3]

Physicochemical and Pharmacological Properties

The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H25NO2 | [4] |

| Molecular Weight | 227.34 g/mol | [4] |

| CAS Number | 15585-86-1 | [3] |

| Boiling Point | 102 °C at 2 Torr | [5] |

| Density | 0.958±0.06 g/cm3 (Predicted) | [5] |

| pKa | 8.26±0.28 (Predicted) | [5] |

| Form | Liquid | [5] |

| Color | Off-white to light brown | [5] |

Table 2: Comparative Pharmacological Properties

| Property | This compound |

| Primary Mechanism | Cholinergic modulation |

| Bioavailability | ~40% (estimated) |

| Half-Life | 4–6 hours |

Experimental Protocols

Pharmacokinetic Studies in Animal Models

A key study by Dormard et al. (1975) elucidated the pharmacokinetics and metabolism of this compound in rats and pigs using 14C-labeled compounds.[6][7]

Methodology:

-

Test Subjects: Rats and pigs were used as animal models.[6][7]

-

Radiolabeling: this compound was radiolabeled with Carbon-14 (14C) on the N,N-dimethylaminoethanol moiety to track its distribution and metabolic fate.[6][7] 14C-labeled dimethylaminoethanol (B1669961) (DMAE) was also used for comparative analysis.[7]

-

Administration: 14C-Cyprodenate was administered both intravenously (I.V.) and orally.[6][7]

-

Sample Analysis: The distribution of radioactivity was measured in various organs, including the liver, brain, and kidneys.[6] Blood, urine, and feces were collected to determine the routes and rates of excretion.[7] Autoradiography was also employed to visualize the localization of the compound.[7]

-

Metabolite Identification: The biotransformation of this compound was studied to identify its principal metabolites.[6]

Summary of Findings:

-

Following administration, 14C-Cyprodenate was found to rapidly diffuse into major organs, including the brain.[6]

-

The primary metabolic pathway involves the hydrolysis of this compound to 14C-dimethylaminoethanol (DMAE).[6]

-

A significant portion of the resulting DMAE enters the metabolic cycle of phospholipids, ultimately leading to the formation of 14C-choline.[6]

-

The major identified labeled intermediaries in this pathway were 14C-phosphoryl-DMAE (P-DMAE), 14C-glycerophosphatidyl-N,N-dimethylethanolamine (GP-DMAE), and 14C-glycerophosphatidyl-choline (GP-choline).[6]

-

The drug was found to be completely absorbed after oral administration, with primary excretion occurring through the urine.[7]

Metabolic Pathway and Mechanism of Action

The central mechanism of action of this compound is its role as a pro-drug for dimethylethanolamine (DMAE), which is a direct precursor to choline (B1196258). Choline is an essential nutrient and a vital component in the synthesis of the neurotransmitter acetylcholine and membrane phospholipids. The metabolic conversion of this compound to choline suggests its potential to modulate cholinergic neurotransmission, which is critical for cognitive functions such as memory and attention.

Below is a diagram illustrating the metabolic pathway of this compound.

Caption: Metabolic pathway of this compound to Choline.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. This compound [chemeurope.com]

- 3. Cholinergic modulation amplifies the intrinsic oscillatory properties of CA1 hippocampal cholecystokinin-positive interneurons - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cholinergic modulation of the cortical neuronal network - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. Pharmacokinetic study of maleate acid of 2-(N,N-dimethylaminoethanol-14C1)-cyclohexylpropionate (this compound) and of N,N-dimethylaminoethanol-14C1 in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacokinetic study of maleate acid of 2-(N,N-dimethylaminoethanol-14C1)-cyclohexylpropionate (this compound) and of N,N-dimethylaminoethanol-14C1 in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Physical and Chemical Properties of Cyprodenate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprodenate, also known as 2-(dimethylamino)ethyl 3-cyclohexylpropanoate, is a central nervous system (CNS) stimulant.[1] This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis and property determination, and an exploration of its likely mechanism of action. This document is intended to serve as a valuable resource for researchers and professionals engaged in the study and development of this compound.

Physical and Chemical Properties

The physical and chemical properties of this compound are summarized in the table below, providing a consolidated reference for key quantitative data.

| Property | Value | Source |

| IUPAC Name | 2-(dimethylamino)ethyl 3-cyclohexylpropanoate | [2] |

| Synonyms | Actebral, Cyprodemanol, LB 125, RD-406 | [2] |

| CAS Number | 15585-86-1 | [2] |

| Chemical Formula | C₁₃H₂₅NO₂ | [2] |

| Molecular Weight | 227.34 g/mol | [2] |

| Appearance | Off-white to light brown liquid | [3] |

| Boiling Point | 102 °C at 2 Torr | [3] |

| Solubility | Soluble in DMSO | MedKoo Biosciences |

| pKa (Predicted) | 8.26 ± 0.28 | [3] |

| logP (Computed) | 3.2 | [2] |

Experimental Protocols

This section outlines detailed methodologies for the synthesis of this compound and the determination of its key physical and chemical properties.

Synthesis of this compound

A common method for the synthesis of this compound is through acid-catalyzed esterification of 3-cyclohexylpropanoic acid with 2-(dimethylamino)ethanol.

dot

Materials:

-

3-cyclohexylpropanoic acid

-

2-(dimethylamino)ethanol

-

Concentrated sulfuric acid (catalyst)

-

Toluene (solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware (round-bottom flask, condenser, Dean-Stark trap, separatory funnel)

-

Heating mantle

-

Rotary evaporator

-

Distillation apparatus or flash chromatography system

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark trap and a condenser, combine 3-cyclohexylpropanoic acid (1 equivalent) and 2-(dimethylamino)ethanol (1.2 equivalents) in toluene.

-

Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the reaction mixture.

-

Reflux: Heat the mixture to reflux. The water formed during the reaction will be collected in the Dean-Stark trap. Continue the reflux until no more water is collected.

-

Workup: Cool the reaction mixture to room temperature. Carefully neutralize the mixture with a saturated solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or flash column chromatography to yield pure this compound.

-

Characterization: Confirm the identity and purity of the synthesized this compound using analytical techniques such as NMR, IR, and mass spectrometry.

Determination of Physical and Chemical Properties

The following are general protocols that can be adapted for the determination of this compound's properties.

2.2.1. Melting Point Determination (if solid form is obtained):

A standard method for determining the melting point of an organic compound involves using a capillary melting point apparatus.[4][5][6][7][8]

-

A small amount of the crystalline solid is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated slowly, and the temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point.

2.2.2. pKa Determination:

The pKa of this compound can be determined experimentally using potentiometric titration.[9][10][11][12]

-

A solution of this compound of known concentration is prepared.

-

The solution is titrated with a standard solution of a strong acid (e.g., HCl).

-

The pH of the solution is measured after each addition of the titrant using a calibrated pH meter.

-

A titration curve (pH vs. volume of titrant) is plotted. The pKa is the pH at which half of the this compound is in its protonated form, which corresponds to the midpoint of the buffer region of the titration curve.

2.2.3. logP Determination:

The octanol-water partition coefficient (logP) can be determined using the shake-flask method or by high-performance liquid chromatography (HPLC).[13][14][15][16][17]

-

Shake-Flask Method:

-

A known amount of this compound is dissolved in a mixture of n-octanol and water.

-

The mixture is shaken vigorously to allow for partitioning between the two phases.

-

The phases are separated, and the concentration of this compound in each phase is determined using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).

-

The logP is calculated as the logarithm of the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase.

-

-

HPLC Method:

-

A reversed-phase HPLC column is calibrated with a series of compounds with known logP values.

-

A solution of this compound is injected into the HPLC system.

-

The retention time of this compound is measured.

-

The logP of this compound is determined from the calibration curve of logP versus retention time.

-

Predicted Spectral Data

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the cyclohexyl protons, the protons of the propionate (B1217596) chain, and the protons of the dimethylaminoethyl group.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct peaks for each unique carbon atom in the molecule, including the carbonyl carbon of the ester, the carbons of the cyclohexyl ring, and the carbons of the side chain.

-

Infrared (IR) Spectroscopy: The IR spectrum is predicted to show a strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), as well as C-H stretching and bending vibrations for the alkyl groups.

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of this compound. Fragmentation patterns can provide further structural information.

Mechanism of Action and Signaling Pathways

This compound is classified as a central nervous system (CNS) stimulant.[1] The general mechanism of action for many CNS stimulants involves the modulation of neurotransmitter systems in the brain, particularly those involving catecholamines like dopamine (B1211576) and norepinephrine (B1679862), and also serotonin (B10506).[1][14][23][24][25][26][27] These drugs can increase the levels of these neurotransmitters in the synaptic cleft by promoting their release, inhibiting their reuptake, or both. This leads to increased neuronal activity and the characteristic stimulant effects.

While the specific molecular targets and signaling pathways of this compound have not been fully elucidated, a plausible mechanism involves the enhancement of dopaminergic and/or noradrenergic neurotransmission.

dot

This diagram illustrates a general pathway where a CNS stimulant like this compound could act. By inhibiting the reuptake transporters (like DAT and NET) and/or promoting the release of neurotransmitters from synaptic vesicles, this compound would increase the concentration of dopamine and norepinephrine in the synaptic cleft. These neurotransmitters would then bind to their respective postsynaptic receptors, leading to the activation of downstream signaling cascades (such as the cAMP pathway) and ultimately resulting in increased neuronal excitability and the observed stimulant effects.

Conclusion

This technical guide provides a thorough compilation of the known physical and chemical properties of this compound, alongside detailed experimental protocols for its synthesis and characterization. While the precise mechanism of action requires further investigation, its classification as a CNS stimulant suggests a modulatory role on key neurotransmitter systems. The information presented herein is intended to be a foundational resource for scientists and researchers, facilitating further exploration and development of this compound.

References

- 1. drugs.com [drugs.com]

- 2. This compound | C13H25NO2 | CID 71875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. dspace.mit.edu [dspace.mit.edu]

- 4. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. Visualizer loader [nmrdb.org]

- 8. New database of predicted infrared spectra • automation, image processing, and light and laser technology in industrial environments [wileyindustrynews.com]

- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0015122) [hmdb.ca]

- 10. Predicting Infrared Spectra with Message Passing Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. CASPRE [caspre.ca]

- 12. IR Spectrum Prediction Service - CD ComputaBio [ai.computabio.com]

- 13. acdlabs.com [acdlabs.com]

- 14. Stimulants - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 15. Expression, purification, and characterization of mouse CYP2d22 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. NMR Database for Faster Structural Data | CAS [cas.org]

- 19. southampton.ac.uk [southampton.ac.uk]

- 20. morgantonscientific.ncssm.edu [morgantonscientific.ncssm.edu]

- 21. In silico prediction and mass spectrometric characterization of botanical antimicrobial peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. IR Spectroscopy: From Experimental Spectra to High-Resolution Structural Analysis by Integrating Simulations and Machine Learning - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Modulatory actions of neurotransmitters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Neurotransmitters—Key Factors in Neurological and Neurodegenerative Disorders of the Central Nervous System [mdpi.com]

- 25. Modulation of functional networks related to the serotonin neurotransmitter system by citalopram: Evidence from a multimodal neuroimaging study - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Modulation of excitatory neurotransmission by neuronal/glial signalling molecules: interplay between purinergic and glutamatergic systems - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Endocannabinoid modulation of dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]

The Enigmatic Stimulant: A Technical Whitepaper on the Putative Mechanism of Action of Cyprodenate

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following document is a scientific exploration of the potential mechanism of action of cyprodenate as a stimulant. Due to a notable scarcity of direct experimental data in publicly available scientific literature, this paper will present a hypothesized mechanism based on structural-activity relationships, the known pharmacology of its primary metabolite, and established principles of stimulant action. The experimental protocols and quantitative data presented are illustrative and intended to guide future research rather than report established findings.

Introduction

This compound, also known as Actebral, is a compound that has been historically classified as a stimulant.[1] It was previously utilized to counteract the sedative effects of benzodiazepine (B76468) tranquilizers.[1] A key metabolic feature of this compound is its hydrolysis to dimethylethanolamine (DMAE), a compound with purported nootropic effects.[1] However, the precise molecular mechanisms underlying the stimulant properties of the parent compound, this compound, remain largely unelucidated in the scientific literature. This technical guide aims to synthesize the limited available information, propose a plausible mechanism of action based on its chemical structure, and outline the necessary experimental framework to validate these hypotheses.

Physicochemical Properties of this compound

A molecule's physicochemical properties are critical determinants of its pharmacokinetic and pharmacodynamic behavior, including its ability to cross the blood-brain barrier (BBB).

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₅NO₂ | PubChem |

| Molecular Weight | 227.34 g/mol | PubChem |

| XLogP3 | 3.2 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Table 1: Physicochemical Properties of this compound.[2]

The calculated XLogP3 of 3.2 suggests that this compound is sufficiently lipophilic to cross the blood-brain barrier, a prerequisite for a centrally acting stimulant.[2]

Hypothesized Mechanism of Action of this compound

Based on the chemical structure of this compound, which features a tertiary amine and a cyclohexyl moiety, it is plausible that its stimulant effects are mediated through interaction with monoamine transporters. Many classical stimulants share a phenethylamine (B48288) or a related structural pharmacophore that facilitates binding to and inhibition of the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and to a lesser extent, the serotonin (B10506) transporter (SERT).

Proposed Interaction with Monoamine Transporters

The primary hypothesis is that this compound acts as a reuptake inhibitor of dopamine and norepinephrine. By blocking DAT and NET, this compound would increase the synaptic concentrations of these neurotransmitters, leading to enhanced dopaminergic and noradrenergic signaling. This is the canonical mechanism of action for a wide range of stimulant drugs.

Potential Role of the Metabolite Dimethylethanolamine (DMAE)

This compound is metabolized in the body to form DMAE.[1] DMAE is itself a psychoactive compound, marketed as a nootropic. The mechanism of DMAE is not fully understood, but it is hypothesized to increase levels of acetylcholine (B1216132) in the brain, either by acting as a precursor or by inhibiting choline (B1196258) metabolism.[3][4] While increased cholinergic activity is not typically associated with a classical stimulant response, it may contribute to the cognitive-enhancing or nootropic effects reported for compounds related to this compound. It is plausible that the overall psychostimulant profile of this compound is a composite of the direct actions of the parent drug and the subsequent effects of its metabolite, DMAE.

Proposed Experimental Protocols to Elucidate the Mechanism of Action

To validate the hypothesized mechanism of action of this compound, a series of in vitro and in vivo experiments are necessary. The following are standard protocols used in the field of psychopharmacology.

In Vitro Assays

Objective: To determine the binding affinity of this compound for the human dopamine transporter (hDAT), norepinephrine transporter (hNET), and serotonin transporter (hSERT).

Methodology:

-

Membrane Preparation: Cell membranes expressing hDAT, hNET, or hSERT are prepared from stably transfected cell lines (e.g., HEK293).

-

Assay Conditions: Membranes are incubated with a specific radioligand for each transporter (e.g., [³H]WIN 35,428 for hDAT, [³H]nisoxetine for hNET, and [³H]citalopram for hSERT) and varying concentrations of this compound.

-

Detection: Bound radioactivity is separated from unbound by rapid filtration and quantified using liquid scintillation counting.

-

Data Analysis: Competition binding curves are generated, and the inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

Objective: To determine the functional inhibitory potency of this compound on monoamine reuptake.

Methodology:

-

Synaptosome Preparation: Synaptosomes are prepared from rat striatum (for dopamine uptake) and cortex (for norepinephrine uptake).

-

Uptake Assay: Synaptosomes are incubated with [³H]dopamine or [³H]norepinephrine in the presence of varying concentrations of this compound.

-

Termination: Uptake is terminated by rapid filtration and washing.

-

Quantification: The amount of radioactivity taken up by the synaptosomes is measured by liquid scintillation counting.

-

Data Analysis: IC₅₀ values (the concentration of this compound that inhibits 50% of monoamine uptake) are determined.

In Vivo Studies

Objective: To assess the stimulant effects of this compound on spontaneous motor activity.

Methodology:

-

Animals: Male Swiss-Webster mice are habituated to the testing environment.

-

Drug Administration: Mice are administered various doses of this compound or vehicle via intraperitoneal injection.

-

Activity Monitoring: Immediately after injection, mice are placed in automated locomotor activity chambers, and their horizontal and vertical movements are recorded for a specified period (e.g., 60-120 minutes).

-

Data Analysis: The total distance traveled, number of ambulatory movements, and rearing frequency are analyzed to determine a dose-response relationship.

Objective: To measure the effect of this compound on extracellular levels of dopamine and norepinephrine in the brain.

Methodology:

-

Surgical Implantation: Rats are surgically implanted with microdialysis guide cannulae targeting brain regions rich in dopaminergic and noradrenergic terminals, such as the nucleus accumbens and prefrontal cortex.

-

Microdialysis: After a recovery period, a microdialysis probe is inserted, and the brain is perfused with artificial cerebrospinal fluid.

-

Sample Collection: Dialysate samples are collected at regular intervals before and after the administration of this compound.

-

Neurotransmitter Analysis: The concentrations of dopamine, norepinephrine, and their metabolites in the dialysate are quantified using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

Illustrative Quantitative Data (Hypothetical)

The following tables present hypothetical data that would be expected if this compound acts as a dopamine and norepinephrine reuptake inhibitor. These are not actual experimental results.

| Transporter | Radioligand | Hypothetical Ki (nM) for this compound |

| hDAT | [³H]WIN 35,428 | 50 |

| hNET | [³H]nisoxetine | 25 |

| hSERT | [³H]citalopram | >1000 |

Table 2: Hypothetical Binding Affinities of this compound.

| Assay | Neurotransmitter | Hypothetical IC₅₀ (nM) for this compound |

| Synaptosomal Uptake | Dopamine | 75 |

| Synaptosomal Uptake | Norepinephrine | 40 |

Table 3: Hypothetical Functional Potencies of this compound.

Conclusion and Future Directions

The stimulant properties of this compound are likely attributable to its interaction with the monoaminergic system, specifically through the inhibition of dopamine and norepinephrine reuptake. Its chemical structure is permissive for such an interaction. The contribution of its metabolite, DMAE, to its overall pharmacological profile, particularly concerning cognitive effects, warrants further investigation.

To move beyond a hypothesized mechanism, a systematic in vitro and in vivo characterization of this compound is imperative. The experimental protocols outlined in this whitepaper provide a roadmap for such an investigation. Elucidating the precise mechanism of action of this compound will not only fill a significant gap in the pharmacological literature but also provide a more complete understanding of the structure-activity relationships of stimulant drugs. Furthermore, a thorough examination of its safety profile, including its potential for abuse and cardiovascular side effects, is essential for any future consideration of its therapeutic potential.

References

- 1. Pharmacokinetic study of maleate acid of 2-(N,N-dimethylaminoethanol-14C1)-cyclohexylpropionate (this compound) and of N,N-dimethylaminoethanol-14C1 in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | C13H25NO2 | CID 71875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. caringsunshine.com [caringsunshine.com]

- 4. DMAE: The Lesser-Known Choline [blog.priceplow.com]

Pharmacokinetics of Cyprodenate In Vivo: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the in vivo pharmacokinetics of cyprodenate, a psychotonic brain stimulant. The information presented is synthesized from preclinical studies conducted in animal models. This document details the absorption, distribution, metabolism, and excretion (ADME) profile of this compound, supported by available data. It also outlines detailed experimental methodologies for conducting similar in vivo pharmacokinetic studies and visualizes the known metabolic pathways. The quantitative data is presented in structured tables for clarity, and experimental workflows are illustrated using diagrams.

Introduction

This compound, also known as Actebral, is a psychotonic agent investigated for its stimulant effects on the brain. Understanding its pharmacokinetic profile is crucial for evaluating its therapeutic potential, safety, and for the design of further preclinical and clinical studies. This guide summarizes the key findings from in vivo studies involving radiolabeled this compound in animal models, providing a foundational understanding of its behavior in a biological system.

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been primarily investigated in rats and pigs using 14C-labeled molecules. The following sections summarize the findings on its absorption, distribution, metabolism, and excretion.

Absorption

Studies in both rats and pigs have demonstrated that 14C-cyprodenate is extensively absorbed following oral administration. The absorption is reported to be total, irrespective of the animal species or the route of administration[1].

Table 1: Absorption Characteristics of this compound

| Species | Route of Administration | Absorption Extent | Key Findings |

| Rat | Oral | Total[1] | Maximum radioactivity in the blood was observed between 45 minutes to 1 hour post-administration[1]. |

| Pig | Oral | Total[1] | Maximum blood levels of radioactivity were reached at 1 hour post-administration[1]. |

Distribution

Following administration, this compound distributes rapidly into various tissues, with a notable ability to cross the hemo-encephalic (blood-brain) barrier.

-

Tissue Distribution : After intravenous administration in rats, 14C-cyprodenate rapidly diffuses to the principal organs, including the liver, brain, and kidneys[2]. Autoradiography studies have shown that this compound diffuses more rapidly than its metabolite, dimethylaminoethanol (B1669961) (DMAE), through the blood-brain barrier[1].

-

Plasma Protein Binding : A progressive increase in the binding of the radiolabeled products to plasma proteins has been observed in vivo, regardless of the administration route, dose, or animal model[1].

Table 2: Distribution Characteristics of this compound

| Species | Key Distribution Sites | Blood-Brain Barrier Penetration | Plasma Protein Binding |

| Rat | Liver, Brain, Kidneys[2] | Faster than DMAE[1] | Progressive elevation[1] |

| Pig | Not specified | Not specified | Progressive elevation[1] |

Metabolism

The biotransformation of this compound is a critical aspect of its pharmacokinetic profile. The primary metabolic pathway involves hydrolysis, followed by incorporation into the phospholipid synthesis cycle.

The initial step in this compound's metabolism is its hydrolysis to 14C-dimethylaminoethanol (DMAE)[2]. DMAE then undergoes further biotransformation through two main routes:

-

N-oxidation [2].

-

Incorporation into the phospholipid metabolic cycle : A significant portion of DMAE enters this cycle, leading to the formation of 14C-choline[2].

The principal labeled intermediaries identified in this pathway are:

-

14C-phosphoryl-DMAE (P-DMAE)[2].

-

14C-glycerophosphatidyl-N,N-dimethylethanolamine (GP-DMAE)[2].

-

14C-glycerophosphatidyl-choline (GP-choline)[2].

Studies in pigs have shown a significant involvement of this compound in the intermediary metabolism of phospholipids, which are precursors to choline[2].

Metabolic Pathway of this compound.

Excretion

The primary route of elimination for this compound and its metabolites is through the urine.

-

Urinary Excretion : In rats, approximately 30-35% of the administered oral dose is excreted in the urine within 72 hours[1]. In pigs, urinary excretion accounted for 6% of the oral dose in 48 hours[1].

-

Fecal and Biliary Excretion : Radioactivity found in the feces was reported to be practically nil, and biliary elimination in rats was very weak[1].

-

Respiratory Excretion : A negligible amount of radioactivity, around 1% of the administered dose, was expired as 14CO2 in 8 hours, increasing to 4% in 24 hours[1].

Table 3: Excretion Profile of this compound (Oral Administration)

| Species | Primary Route | % of Dose Excreted (Time) | Minor Routes |

| Rat | Urine | 30-35% (72 hours)[1] | Feces (negligible), Bile (very weak), Respiration (1-4%)[1] |

| Pig | Urine | 6% (48 hours)[1] | Not specified |

Experimental Protocols

The following sections describe generalized methodologies for conducting in vivo pharmacokinetic studies of radiolabeled compounds like this compound, based on standard practices.

Animal Models and Dosing

-

Species : Male Sprague-Dawley rats and pigs are suitable models[2].

-

Housing : Animals should be housed in metabolism cages to allow for the separate collection of urine and feces.

-

Radiolabeling : this compound should be labeled with Carbon-14 (14C) at a stable position in the molecule to trace its fate in vivo.

-

Dosing Formulation : The 14C-labeled this compound should be dissolved in a suitable vehicle for the intended route of administration (e.g., saline for intravenous injection, water or a suspension for oral gavage).

-

Administration : The compound can be administered intravenously (e.g., via the tail vein in rats) or orally (e.g., via gavage).

Sample Collection

-

Blood/Plasma : Serial blood samples should be collected at predetermined time points post-dosing from a suitable site (e.g., tail vein or jugular vein in rats). Plasma is separated by centrifugation.

-

Urine and Feces : Urine and feces are collected from the metabolism cages at regular intervals (e.g., 0-8h, 8-24h, 24-48h, 48-72h).

-

Tissues : At the end of the study, animals are euthanized, and major organs and tissues (liver, kidneys, brain, lungs, heart, etc.) are collected for analysis of radioactivity distribution.

General Experimental Workflow for In Vivo Pharmacokinetic Studies.

Analytical Methods

-

Quantification of Total Radioactivity : Liquid Scintillation Counting (LSC) is a standard method to determine the total 14C-radioactivity in liquid samples (plasma, urine) and digested tissue homogenates.

-

Sample Preparation :

-

Plasma/Urine : May be analyzed directly or after protein precipitation.

-

Tissues : Tissues are homogenized, and aliquots are solubilized before LSC.

-

Feces : Feces are typically dried, ground, and combusted in a sample oxidizer to convert 14C to 14CO2, which is then trapped and quantified.

-

-

Metabolite Profiling :

-

Chromatography : Thin-Layer Chromatography (TLC) has been used for the separation of this compound and its metabolites[2]. High-Performance Liquid Chromatography (HPLC) coupled with a radiodetector is a more modern and quantitative approach.

-

Mass Spectrometry : Liquid Chromatography-Mass Spectrometry (LC-MS) or LC-MS/MS can be used for the structural identification and quantification of this compound and its metabolites in biological samples.

-

Conclusion

The in vivo pharmacokinetic studies of this compound in animal models indicate that it is a well-absorbed compound that rapidly distributes to key organs, including the brain. Its metabolism is characterized by hydrolysis to DMAE, which is then incorporated into the endogenous phospholipid synthesis pathway. The primary route of excretion is via the urine. While the available literature provides a solid qualitative understanding of this compound's ADME profile, further studies would be beneficial to determine more precise quantitative pharmacokinetic parameters such as Cmax, AUC, and elimination half-life, which are essential for a complete pharmacokinetic characterization and for guiding potential clinical development.

References

The Historical Use of Cyprodenate in Medicine: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprodenate, known by the brand name Actebral, is a central nervous system (CNS) stimulant with a unique, albeit brief, history in clinical medicine. Primarily utilized in the mid to late 20th century, its main applications were as an antidote for benzodiazepine (B76468) and barbiturate (B1230296) overdose and for the treatment of certain psychiatric conditions in geriatric patients. Its mechanism of action, believed to be linked to the enhancement of cholinergic neurotransmission through its metabolite, dimethylaminoethanol (B1669961) (DMAE), positioned it as a compound of interest for cognitive and CNS arousal. This technical guide provides a comprehensive overview of the historical use of this compound, including its synthesis, pharmacology, and the limited clinical data available from historical studies.

Introduction

This compound, or 2-(dimethylamino)ethyl 3-cyclohexylpropanoate, emerged as a psychotonic brain stimulant in an era preceding the development of more specific and safer CNS-acting drugs.[1][2][3][4] Its primary historical indication was for counteracting the sedative effects of benzodiazepine tranquilizers, a role now largely occupied by agents like flumazenil.[1][2][3][4] Additionally, it was investigated for its potential to reverse barbiturate-induced sedation.[5] The compound's activity was also explored in geriatric psychiatry for treating behavioral and mild memory issues. This compound's therapeutic potential was attributed to its ability to cross the blood-brain barrier and act as a prodrug for dimethylaminoethanol (DMAE), a precursor to acetylcholine. This guide synthesizes the available historical data on this compound to provide a detailed technical resource for researchers in pharmacology and drug development.

Chemical Synthesis

Proposed Synthesis Pathway

The synthesis would likely involve the acid-catalyzed esterification of cyclohexanepropionic acid with 2-(dimethylamino)ethanol.

-

Reactants: Cyclohexanepropionic acid and 2-(dimethylamino)ethanol.

-

Catalyst: A strong acid such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid.

-

Solvent: A non-polar solvent such as toluene (B28343) to allow for the azeotropic removal of water.

-

Reaction Conditions: The reaction mixture would be heated to reflux to drive the equilibrium towards the formation of the ester by removing water.

-

Workup: Following the reaction, the mixture would be cooled, washed with a basic solution (e.g., sodium bicarbonate) to neutralize the acid catalyst, and then with brine. The organic layer would be dried and the solvent evaporated to yield the crude this compound.

-

Purification: The final product would likely be purified by vacuum distillation.

Pharmacology and Mechanism of Action

This compound is classified as a central nervous system stimulant. Its pharmacological effects are largely attributed to its metabolite, dimethylaminoethanol (DMAE).

Pharmacokinetics

A key pharmacokinetic study of ¹⁴C-labeled this compound was conducted in rats and pigs in 1975, which provided foundational insights into its absorption, distribution, metabolism, and excretion.

Experimental Protocol: Animal Pharmacokinetic Study (Inferred)

-

Subjects: Rats and pigs.

-

Test Articles: ¹⁴C-labeled this compound maleate (B1232345) and ¹⁴C-labeled dimethylaminoethanol (DMAE).

-

Administration: Intravenous and oral routes.

-

Sample Collection: Blood, urine, feces, and various tissues (including brain, liver, and kidneys) were collected at multiple time points.

-

Analysis: Radioactivity in the collected samples was quantified to determine the concentration of the labeled compound and its metabolites. Autoradiography was likely used to visualize tissue distribution.

Quantitative Data Summary

| Parameter | Finding | Species | Citation |

| Absorption | Rapidly and completely absorbed after oral administration. | Rats, Pigs | |

| Distribution | Diffuses rapidly across the blood-brain barrier. | Rats | |

| Metabolism | Hydrolyzed to dimethylaminoethanol (DMAE). | Rats, Pigs | |

| Excretion | Primarily excreted in the urine. | Rats, Pigs | |

| Urinary Excretion | 30-35% of the administered dose in 72 hours. | Rats |

Note: The quantitative data presented is based on abstracts of historical papers. The full datasets containing parameters such as Cmax, Tmax, AUC, and half-life are not available in the reviewed literature.

Mechanism of Action

The primary mechanism of action of this compound is believed to be the enhancement of cholinergic neurotransmission. After crossing the blood-brain barrier, it is hydrolyzed to DMAE, a precursor to choline (B1196258) and subsequently acetylcholine, a key neurotransmitter involved in cognitive processes such as memory, learning, and attention.

Historical Clinical Use and Efficacy

The clinical use of this compound is documented in a few studies from the 1970s and 1980s. These studies, while lacking the rigorous design of modern clinical trials, provide a glimpse into its perceived therapeutic applications.

Antagonism of Benzodiazepine Effects

A 1982 study published in Biulleten' Eksperimental'noi Biologii i Meditsiny investigated the use of psychostimulants, including this compound, to correct the psychodepressive effects of benzodiazepines.

Experimental Protocol: Benzodiazepine Antagonism Study (Inferred)

-

Objective: To assess the efficacy of this compound in reversing the sedative and psychomotor-impairing effects of benzodiazepines.

-

Subjects: Likely animal models, given the publication.

-

Intervention: Administration of a benzodiazepine followed by this compound.

-

Outcome Measures: Assessment of locomotor activity, coordination, and other behavioral parameters indicative of CNS depression and its reversal.

Quantitative Data Summary

| Outcome Measure | Effect of this compound | Citation |

| Benzodiazepine-induced sedation | Reversal of sedative effects | |

| Psychomotor impairment | Improvement in coordination and activity |

Note: Specific quantitative data on the degree of reversal or the dosages used are not available in the accessible literature.

Use in Geriatric Psychiatry

A 1972 double-blind, placebo-controlled study published in Arzneimittel-Forschung evaluated the use of this compound in geriatric patients using the Wittenborn Psychiatric Rating Scales.

Experimental Protocol: Geriatric Psychiatry Study (Inferred)

-

Objective: To evaluate the efficacy of this compound in treating psychiatric symptoms in elderly patients.

-

Design: Double-blind, placebo-controlled.

-

Subjects: Geriatric patients with psychiatric symptoms.

-

Intervention: Administration of this compound or a placebo.

-

Outcome Measures: Changes in psychiatric symptoms as measured by the Wittenborn Psychiatric Rating Scales.

Quantitative Data Summary

| Symptom Cluster (Wittenborn Scales) | Effect of this compound vs. Placebo | Citation |

| Anxiety | Data not available | |

| Depressive Retardation | Data not available | |

| Paranoid Schizophrenia | Data not available | |

| Excitement | Data not available |

Note: The abstract of this paper confirms the study was conducted, but the specific results and quantitative outcomes are not available.

Conclusion

This compound represents a fascinating chapter in the history of psychopharmacology. As a CNS stimulant with a proposed mechanism involving the enhancement of the cholinergic system, it was a precursor to modern cognitive enhancers and antidotes for sedative drugs. The available historical data, though limited, provides a solid foundation for understanding its intended uses and pharmacological profile. While the lack of detailed clinical data and the advent of more specific and safer alternatives led to its obsolescence, the study of this compound can still offer valuable insights for modern drug discovery and development, particularly in the realm of pro-drugs and cognitive enhancement. Further research, should the original detailed study reports become accessible, would be invaluable in fully elucidating the clinical and pharmacological history of this compound.

References

- 1. Bot Verification [australiansciencejournals.com]

- 2. CNS stimulants: What are they and what do they do? [medicalnewstoday.com]

- 3. Cholinergic enhancement of functional networks in older adults with MCI - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drugs.com [drugs.com]

- 5. Pharmacokinetic study of maleate acid of 2-(N,N-dimethylaminoethanol-14C1)-cyclohexylpropionate (this compound) and of N,N-dimethylaminoethanol-14C1 in animals - PubMed [pubmed.ncbi.nlm.nih.gov]

Cyprodenate: A Stimulant-Based Approach to Counteracting Benzodiazepine-Induced Sedation

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Cyprodenate, a stimulant drug, was historically utilized to counteract the psychodepressive effects of benzodiazepine (B76468) tranquilizers, predating the development of specific antagonists like flumazenil (B1672878).[1][2] This technical guide provides a comprehensive overview of this compound, focusing on its pharmacokinetic profile and its proposed mechanism of action for reversing benzodiazepine-induced sedation. It is crucial to note that this compound is not a direct benzodiazepine receptor antagonist; instead, it functions as a central nervous system (CNS) stimulant. Its effects are likely mediated through the modulation of catecholaminergic neurotransmission and the actions of its primary metabolite, dimethylethanolamine (DMAE). This document synthesizes the limited available data on this compound, presents detailed hypothetical experimental protocols for evaluating such a compound, and includes visualizations of the relevant signaling pathways to elucidate its functional opposition to benzodiazepine-induced sedation.

Introduction

Benzodiazepines exert their anxiolytic, sedative, hypnotic, and muscle relaxant effects by potentiating the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor. While highly effective, benzodiazepine-induced sedation can be a clinical challenge. Before the advent of direct competitive antagonists like flumazenil, which specifically blocks the benzodiazepine binding site on the GABA-A receptor, other strategies were explored to counteract these sedative effects.

This compound (Actebral) emerged as one such agent, classified as a stimulant drug.[1][2] It was observed to correct the psychodepressive effects of benzodiazepine tranquilizers.[2] However, its mechanism is fundamentally different from that of a true antagonist. This compound does not compete with benzodiazepines at the receptor level. Instead, it induces a generalized state of CNS stimulation, which functionally opposes the sedative-hypnotic state induced by enhanced GABAergic inhibition. This guide will delve into the known pharmacology of this compound and its metabolite DMAE, providing a framework for understanding its historical application.

Pharmacokinetics and Metabolism

The primary pharmacokinetic data for this compound comes from a 1975 study by Dormard et al., which characterized its absorption, distribution, and metabolism in animal models. This compound is readily absorbed after oral administration and, importantly, diffuses rapidly across the blood-brain barrier.

Following administration, this compound is hydrolyzed to its constituent components: cyclohexylpropionic acid and dimethylethanolamine (DMAE). DMAE is considered an active metabolite and may be responsible for some of the observed nootropic and stimulant effects. The pharmacokinetic parameters are summarized in the table below.

Table 1: Pharmacokinetic Parameters of this compound in Animal Models

| Parameter | Value/Observation | Species |

| Absorption | Totally absorbed after oral administration. | Rat, Pig |

| Time to Max. Blood Radioactivity | 45 min to 1 hour (oral) | Rat |

| Distribution | Rapid diffusion to liver, brain, and kidneys. | Rat |

| Metabolism | Hydrolyzed to Dimethylethanolamine (DMAE). | Rat, Pig |

| Excretion | Primarily urinary (30-35% of dose in 72h). | Rat |

Data synthesized from Dormard Y, Levron JC, Le Fur JM (1975).

Proposed Mechanism of Action: A Tale of Two Opposing Forces

The action of this compound in counteracting benzodiazepine-induced sedation is not one of direct antagonism but of functional opposition through CNS stimulation. This can be understood by considering two distinct and opposing signaling pathways.

Benzodiazepine Action: Potentiation of GABAergic Inhibition

Benzodiazepines bind to a specific allosteric site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding increases the affinity of GABA for its own binding site, leading to a more frequent opening of the chloride channel. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire an action potential. This widespread neuronal inhibition is the basis for the sedative and anxiolytic effects of benzodiazepines.

Figure 1: Signaling pathway of Benzodiazepine-mediated sedation.

This compound's Proposed Stimulant Action

As a stimulant, this compound is hypothesized to increase the synaptic concentrations of excitatory neurotransmitters, primarily the catecholamines dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE).[3] This is a common mechanism for stimulant drugs, which can either block the reuptake of these neurotransmitters from the synaptic cleft or enhance their release. The increased availability of DA and NE leads to enhanced signaling through their respective receptors, promoting arousal, alertness, and increased neuronal excitability. This increase in excitatory tone would functionally counteract the widespread inhibition induced by benzodiazepines.

Furthermore, its metabolite, DMAE, is considered a nootropic agent. While its exact mechanism is debated, it is thought to influence choline (B1196258) and acetylcholine (B1216132) (ACh) systems, potentially stimulating cholinergic receptors.[4] Enhanced cholinergic activity is also associated with increased arousal and cognitive function.

Figure 2: Proposed stimulant mechanism of this compound.

Experimental Protocols

Detailed experimental data on this compound's ability to reverse benzodiazepine effects are not available in modern literature. The following sections provide detailed, hypothetical protocols for how one would rigorously assess a compound for such properties.

In Vitro Protocol: Benzodiazepine Receptor Binding Assay

This protocol determines if a test compound directly competes with benzodiazepines for binding to the GABA-A receptor.

Objective: To determine the binding affinity (Ki) of this compound for the benzodiazepine binding site on the GABA-A receptor.

Materials:

-

[3H]-Flunitrazepam (a radiolabeled benzodiazepine)

-

Test compound (this compound)

-

Unlabeled Clonazepam (for determining non-specific binding)

-

Rat cortical membrane homogenates (source of GABA-A receptors)

-

Incubation Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Scintillation fluid and vials

-

Liquid scintillation counter

-

Glass fiber filters and filtration apparatus

Procedure:

-

Membrane Preparation: Prepare crude synaptic membranes from rat cerebral cortex using standard differential centrifugation methods.

-

Assay Setup: In test tubes, combine rat cortical membranes, [3H]-Flunitrazepam at a concentration near its Kd (e.g., 1 nM), and varying concentrations of this compound (e.g., 10^-10 M to 10^-4 M).

-

Controls:

-

Total Binding: Membranes + [3H]-Flunitrazepam + buffer.

-

Non-specific Binding: Membranes + [3H]-Flunitrazepam + a high concentration of unlabeled Clonazepam (e.g., 10 µM).

-

-

Incubation: Incubate all tubes at 4°C for 60 minutes to reach equilibrium.

-

Termination: Rapidly filter the contents of each tube through glass fiber filters under vacuum to separate bound from free radioligand.

-

Washing: Wash the filters three times with ice-cold incubation buffer.

-

Quantification: Place filters in scintillation vials with scintillation fluid and measure radioactivity using a liquid scintillation counter.

-

Data Analysis:

-

Calculate specific binding = Total binding - Non-specific binding.

-

Plot the percentage of specific binding of [3H]-Flunitrazepam as a function of the log concentration of this compound.

-

Use non-linear regression to determine the IC50 (the concentration of this compound that inhibits 50% of specific [3H]-Flunitrazepam binding).

-

Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]-Flunitrazepam and Kd is its dissociation constant.

-

Expected Outcome for this compound: Based on its classification as a stimulant, it is expected that this compound would show a very high Ki or no displacement of [3H]-Flunitrazepam, indicating it does not bind to the benzodiazepine site.

In Vivo Protocol: Reversal of Benzodiazepine-Induced Motor Incoordination (Rotarod Test)

This protocol assesses the functional ability of a test compound to reverse the sedative and motor-impairing effects of a benzodiazepine in a live animal model.

Objective: To determine the dose-dependent efficacy of this compound in reversing diazepam-induced motor impairment in mice.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Diazepam (e.g., 5 mg/kg, intraperitoneal injection)

-

This compound (various doses, e.g., 5, 10, 20 mg/kg, intraperitoneal injection)

-

Vehicle control (e.g., saline with Tween 80)

-

Rotarod apparatus

Procedure:

-

Animal Acclimation and Training:

-

Acclimatize mice to the housing facility for at least one week.

-

Train mice on the rotarod (e.g., accelerating from 4 to 40 rpm over 5 minutes) for 2-3 days until they can consistently remain on the rod for at least 180 seconds.

-

-

Experimental Groups (n=10 per group):

-

Group 1: Vehicle + Vehicle

-

Group 2: Diazepam + Vehicle

-

Group 3: Diazepam + this compound (5 mg/kg)

-

Group 4: Diazepam + this compound (10 mg/kg)

-

Group 5: Diazepam + this compound (20 mg/kg)

-

-

Dosing and Testing Workflow:

-

Administer diazepam (or vehicle) to all mice.

-

30 minutes after diazepam administration, administer this compound (or vehicle).

-

30 minutes after this compound administration (60 minutes post-diazepam), place each mouse on the rotarod and record the latency to fall (in seconds). A cut-off time of 300 seconds is used.

-

Repeat the rotarod test at 90 and 120 minutes post-diazepam.

-

-

Data Analysis:

-

Record the latency to fall for each mouse at each time point.

-

Analyze the data using a two-way ANOVA (treatment x time) followed by post-hoc tests (e.g., Dunnett's test) to compare the diazepam + this compound groups to the diazepam + vehicle group.

-

A significant increase in the latency to fall in the this compound-treated groups would indicate a reversal of diazepam's effects.

-

Figure 3: Experimental workflow for the in vivo rotarod test.

Data Presentation (Hypothetical)

As no quantitative efficacy data for this compound is available, the following table is a hypothetical representation of results that could be obtained from the in vivo protocol described above.

Table 2: Hypothetical Efficacy of this compound in Reversing Diazepam-Induced Motor Impairment

| Treatment Group | Mean Latency to Fall (seconds) at 60 min post-diazepam | % Reversal of Sedation |

| Vehicle + Vehicle | 285 ± 15 | N/A |

| Diazepam (5 mg/kg) + Vehicle | 45 ± 10 | 0% (Baseline) |

| Diazepam + this compound (5 mg/kg) | 110 ± 20* | 27% |

| Diazepam + this compound (10 mg/kg) | 185 ± 25** | 58% |

| Diazepam + this compound (20 mg/kg) | 250 ± 22*** | 85% |

Data are presented as mean ± SEM. This table is for illustrative purposes only. *p<0.05, **p<0.01, ***p<0.001 compared to Diazepam + Vehicle group.

Conclusion

This compound represents an early pharmacological strategy for mitigating the sedative effects of benzodiazepines. The available evidence strongly indicates that it does not function as a direct benzodiazepine antagonist at the GABA-A receptor. Instead, its mechanism of action is consistent with that of a CNS stimulant, functionally opposing the inhibitory state induced by benzodiazepines. Its effects are likely mediated through the enhancement of catecholaminergic (dopamine and norepinephrine) and potentially cholinergic neurotransmission, the latter via its metabolite DMAE.

While this compound has been superseded by specific antagonists like flumazenil for clinical use in benzodiazepine overdose, its study provides a valuable lesson in the principles of functional antagonism in neuropharmacology. The lack of modern, detailed studies on this compound leaves significant gaps in our understanding of its precise molecular targets and quantitative effects. The hypothetical protocols provided herein outline a standard approach for evaluating any compound intended to counteract benzodiazepine-induced sedation, highlighting the necessary steps to differentiate between direct antagonism and functional opposition. This guide serves as a resource for researchers interested in the historical context of benzodiazepine pharmacology and the broader mechanisms of drug interaction within the CNS.

References

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary metabolic fate of Cyprodenate, a psychotonic brain stimulant. The core focus is on the identification of its principal metabolites, the metabolic pathways involved, and the analytical methodologies employed for their characterization and quantification.

Executive Summary

The primary metabolic pathway of this compound involves a rapid hydrolysis to its core components, N,N-dimethylaminoethanol (DMAE) and cyclohexylpropionic acid. The subsequent and most significant metabolic cascade follows the fate of DMAE, which is actively incorporated into the endogenous phospholipid biosynthesis pathway. This process ultimately leads to the formation of choline (B1196258). Key intermediaries in this pathway include phosphoryl-DMAE (P-DMAE) and glycerophosphatidyl-N,N-dimethylethanolamine (GP-DMAE). A secondary, less prominent pathway for DMAE metabolism involves N-oxidation. This guide will detail the available quantitative data, outline the experimental protocols for metabolite analysis, and provide a visual representation of the metabolic pathway.

Primary Metabolic Pathway of this compound

The biotransformation of this compound is initiated by enzymatic hydrolysis, cleaving the ester bond to yield N,N-dimethylaminoethanol (DMAE) and cyclohexylpropionic acid. The principal metabolic events then concern the fate of DMAE.

Metabolic Fate of N,N-dimethylaminoethanol (DMAE):

Following its formation, DMAE is primarily directed into the phospholipid metabolic cycle. This integration occurs in key organs such as the liver, brain, and kidneys. The major steps in this pathway are:

-

Phosphorylation: DMAE is first phosphorylated to form phosphoryl-DMAE (P-DMAE).

-

Incorporation into Phospholipids (B1166683): P-DMAE is then incorporated into glycerophospholipids, forming glycerophosphatidyl-N,N-dimethylethanolamine (GP-DMAE).

-

Conversion to Choline: Subsequently, GP-DMAE is converted to glycerophosphatidyl-choline (GP-choline), effectively transforming the exogenous DMAE into a crucial component of cell membranes and a precursor for the neurotransmitter acetylcholine (B1216132).

A minor metabolic route for DMAE involves N-oxidation, leading to the formation of DMAE N-oxide.

Quantitative Data on Metabolite Distribution

While comprehensive tabulated data on the specific concentrations of all this compound metabolites over time is limited in publicly available literature, studies utilizing radiolabeled [¹⁴C]DMAE provide valuable insights into the distribution and preferential incorporation of DMAE into various lipid fractions in vivo. The following table summarizes the distribution of [¹⁴C]DMAE-derived radioactivity in the phospholipids of various tissues in male Wistar rats 2 hours after oral administration of 100 mg/kg [¹⁴C]DMAE[1]. This data highlights the preferential incorporation of DMAE into phospholipids across different organs.

| Tissue | Radioactivity in Phospholipids (dpm/g tissue) |

| Lung | 1.8 x 10^5 |

| Kidney | 1.5 x 10^5 |

| Liver | 1.2 x 10^5 |

| Heart | 8.0 x 10^4 |

| Spleen | 7.0 x 10^4 |

| Skin | 6.0 x 10^4 |

| Testes | 5.0 x 10^4 |

| Brain | 4.0 x 10^4 |

Data adapted from a study on the disposition of [¹⁴C]DMAE in Wistar rats[1].

Experimental Protocols

Detailed experimental protocols for the analysis of this compound and its specific metabolites are not extensively published. However, based on the reported analytical techniques, the following methodologies represent the likely approaches for their identification and quantification.

Radiolabeling of this compound

To trace the metabolic fate of this compound in vivo, custom radiolabeling with isotopes such as Carbon-14 (¹⁴C) is a critical first step.

Protocol Outline:

-

Synthesis: A custom synthesis of this compound is performed, incorporating a ¹⁴C label into a stable position within the N,N-dimethylaminoethanol moiety of the molecule. This is typically achieved by using a ¹⁴C-labeled precursor during the synthesis.

-

Purification: The synthesized ¹⁴C-Cyprodenate is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high radiochemical purity.

-

Quality Control: The final product is subjected to a comprehensive analysis, including NMR, mass spectrometry (MS), and radio-HPLC or radio-TLC to confirm its chemical and radiochemical identity and purity. This process is often performed by specialized radiochemistry laboratories under GLP conditions for regulatory submissions[2].

In Vivo Metabolism Study in Animal Models

Protocol Outline (Rat Model):

-

Animal Acclimatization: Male Sprague-Dawley or Wistar rats are acclimatized under standard laboratory conditions[3][4][5][6][7].

-

Dosing: A solution of ¹⁴C-Cyprodenate is administered to the rats, typically via intravenous (i.v.) or oral (p.o.) routes.

-

Sample Collection: At predetermined time points, blood samples are collected. For tissue distribution studies, animals are euthanized, and organs of interest (e.g., liver, brain, kidneys) are harvested[8][9][10][11][12].

-

Sample Preparation:

-

Plasma: Blood is centrifuged to separate plasma.

-

Tissues: Tissues are homogenized in an appropriate buffer.

-

-

Extraction of Metabolites: Metabolites are extracted from plasma and tissue homogenates using a suitable organic solvent system, such as a chloroform/methanol mixture.

-

Analysis: The extracts are then analyzed using the chromatographic and spectrometric methods described below.

Thin-Layer Chromatography (TLC) for Phospholipid Separation

TLC is a fundamental technique for the separation of phospholipid metabolites.

Protocol Outline:

-

Plate Preparation: Silica gel 60 TLC plates are pre-washed with a solvent mixture (e.g., chloroform:methanol, 1:1 v/v) and activated by heating[13][14][15][16][17]. For enhanced separation of certain phospholipids, plates can be impregnated with boric acid[13][16].

-

Sample Application: The extracted lipid samples are concentrated and spotted onto the TLC plate.

-

Development: The plate is placed in a chromatography tank containing a developing solvent system. A common system for phospholipid separation is chloroform:methanol:water (e.g., 65:25:4, v/v/v) or chloroform:ethanol:water:triethylamine (30:35:7:35, v/v/v/v)[13][15][16].

-

Visualization and Identification:

-

Radiolabeled Metabolites: The plate is exposed to X-ray film or a phosphor imager to detect the radioactive spots corresponding to the ¹⁴C-labeled metabolites.

-

Non-labeled Standards: Co-chromatographed standards can be visualized using specific staining reagents (e.g., ninhydrin (B49086) for primary amines, phosphorus spray for phospholipids)[14][15].

-

-

Quantification: The radioactive spots can be scraped from the plate, and the radioactivity can be quantified using liquid scintillation counting.